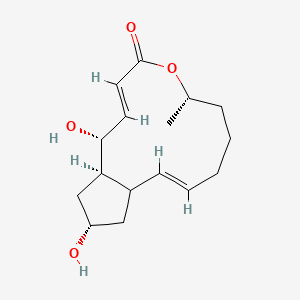
1H-Pyrazole-3-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carbaldehyde hydrochloride is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Métodos De Preparación
1H-Pyrazole-3-carbaldehyde hydrochloride can be synthesized through several methods:
Cyclization Reaction: One common method involves the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane. This reaction typically occurs under acidic conditions to facilitate the formation of the pyrazole ring.
Imidazole and Cyanamide Reaction: Another method involves the reaction of imidazole with cyanamide. This method also requires acidic conditions and results in the formation of the desired pyrazole compound.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming pyrazole-3-methanol. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.
The major products formed from these reactions include pyrazole-3-carboxylic acid, pyrazole-3-methanol, and various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carbaldehyde hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules. Its ability to interact with various biological targets makes it useful in drug discovery.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents. Its derivatives have shown potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for large-scale industrial applications.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive, allowing the compound to form Schiff bases with amines, which can further react to form more stable products.
Comparación Con Compuestos Similares
1H-Pyrazole-3-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Both compounds are used as intermediates in organic synthesis, but 1H-Indole-3-carbaldehyde is more commonly used in the synthesis of indole derivatives, which have different biological activities.
1H-Pyrazole-4-carbaldehyde: This compound is similar in structure but differs in the position of the aldehyde group.
1H-Pyrazole-1-carboxamidine hydrochloride: This compound is used in the preparation of guanidylated membranes and peptide synthesis, highlighting its different applications compared to this compound.
Propiedades
IUPAC Name |
1H-pyrazole-5-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-2-5-6-4;/h1-3H,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDHCNQNUBNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methoxyphenyl)-1H-benzo[f]chromen-1-one](/img/structure/B7813969.png)
![2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol](/img/structure/B7813970.png)
![2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]acetate](/img/structure/B7813974.png)
![3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B7813976.png)

![2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride](/img/structure/B7814004.png)
![(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine](/img/structure/B7814010.png)
![1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B7814015.png)


![1-[4-(Isopropylsulfonyl)phenyl]hydrazine](/img/structure/B7814050.png)
